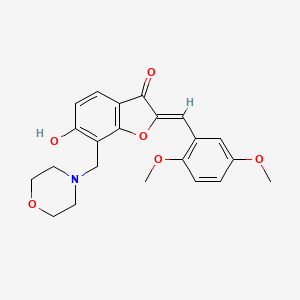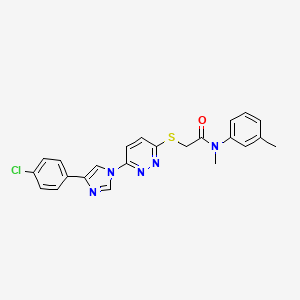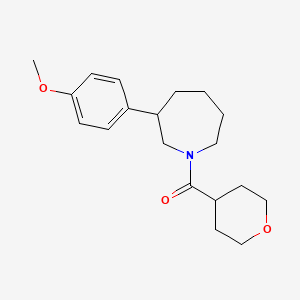![molecular formula C11H13Cl2N3 B2982337 [2,4'-Bipyridin]-4-ylmethanamine dihydrochloride CAS No. 2034156-90-4](/img/structure/B2982337.png)
[2,4'-Bipyridin]-4-ylmethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of bipyridine . Bipyridines are a class of compounds that contain two pyridine rings. They are commonly used as ligands in coordination chemistry .
Synthesis Analysis
While specific synthesis methods for “[2,4’-Bipyridin]-4-ylmethanamine dihydrochloride” were not found, there are methods for synthesizing related bipyridine compounds. For instance, one method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and Zincke salts . Another method involves the synthesis of 2,2’-bipyridin-4-one from 4-amino-4-(2-pyridyl)-but-3-en-2-one via its diphenylboron chelates .Aplicaciones Científicas De Investigación
Biologically Active Molecules
[2,4’-Bipyridin]-4-ylmethanamine dihydrochloride serves as a precursor for the synthesis of biologically active molecules. These molecules are often used in pharmaceutical research for the development of new drugs and therapies. The compound’s ability to interact with various biological targets makes it valuable for studying disease mechanisms and screening for potential medicinal compounds .
Ligands in Transition-Metal Catalysis
This compound is extensively used in the synthesis of ligands for transition-metal catalysis. Ligands derived from bipyridine structures are crucial in forming complexes that catalyze a variety of chemical reactions, including those used in the synthesis of fine chemicals and pharmaceuticals. The ligands’ role is to stabilize the metal center and enhance the reactivity, selectivity, and yield of the catalytic process .
Photosensitizers
In the field of photodynamic therapy and solar energy conversion, [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride derivatives act as photosensitizers. These compounds absorb light and transfer energy or electrons to other molecules, initiating chemical reactions. Their application in solar cells, for instance, involves converting light energy into electrical energy .
Viologens
The compound is used to create viologens, which are quaternary ammonium compounds that can undergo reversible redox reactions. Viologens have applications in electrochromic devices, molecular electronics, and as redox mediators in electrochemical sensors. They are particularly noted for their color-changing properties upon reduction and oxidation .
Supramolecular Architectures
Supramolecular chemistry utilizes [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride to construct complex structures through non-covalent interactions. These architectures have potential applications in the development of molecular machines, smart materials, and nanotechnology. The bipyridine moiety often acts as a building block for these larger, intricate systems .
Electrochemical Applications
Due to its electroactive nature, this compound is also used in the development of electrochemical sensors and devices. It can be incorporated into electrodes or used as an electroactive layer in sensors to detect various chemical species. Its redox properties are exploited to create sensitive and selective detection methods .
Organic Synthesis
The compound is a key starting material in organic synthesis, particularly in the formation of conjugated oligomers. These oligomers have unique electronic and optical properties, making them suitable for use in organic electronics, light-emitting diodes (LEDs), and other optoelectronic devices .
DNA Staining and Analysis
In molecular biology, derivatives of [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride are used for DNA staining in agarose gels, which is more sensitive than traditional ethidium bromide staining. It is also utilized in flow cytometry to study DNA content during apoptosis and to detect annealed probes in blotting applications .
Mecanismo De Acción
Target of Action
A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, has been identified as a highly selective, central nervous system penetrant, potent adaptor protein-2 associated kinase 1 (aak1) inhibitor . AAK1 is a key regulator of endocytosis, a process that cells use to internalize substances from their external environment. Inhibition of AAK1 can influence various cellular processes, including signal transduction, nutrient uptake, and immune responses.
Pharmacokinetics
Information on the absorption, distribution, metabolism, and excretion (ADME) properties of [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride is not readily available. These properties are crucial for understanding the drug’s bioavailability, its journey through the body, and how it is ultimately eliminated. They can be influenced by factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and activity. Additionally, lifestyle and environmental factors such as diet, physical activity, exposure to pollutants, and stress can influence an individual’s response to a drug .
Propiedades
IUPAC Name |
(2-pyridin-4-ylpyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10;;/h1-7H,8,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPMZWDSRSTXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2982255.png)


![4-(5-{[(3-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-isopropylbenzamide](/img/structure/B2982261.png)
![2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2982262.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)
![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)
![N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2982269.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2982270.png)
![4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2982272.png)

